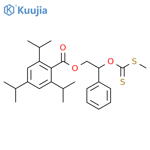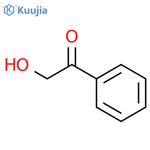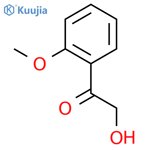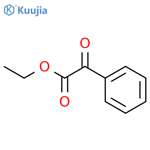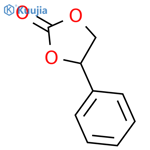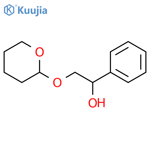- The Os/Cu-Al-hydrotalcite catalyzed hydroxylation of alkenes, Chemical Communications (Cambridge, 2003, (23), 2922-2923
Cas no 93-56-1 (rac Styrene Glycol)

rac Styrene Glycol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-Phenylethane-1,2-diol
- (+/-)-Styrene glycol
- Phenylethylene glycol
- (+/-)-1-Phenyl-1,2-ethanediol
- (±)-1-Phenyl-1,2-ethanediol
- 1-Phenyl-1,2-ethanediol
- rac Styrene Glycol
- Styrene Glycol
- Phenylethanediol
- 1,2-Ethanediol, 1-phenyl-
- Phenyl glycol
- Phenyl-1,2-ethanediol
- Styrolyl alcohol
- Phenylethane-1,2-diol
- Fenylglycol
- 1-Phenylethylene glycol
- 1,2-Dihydroxy-1-phenylethane
- 1,2-Dihydroxyethylbenzene
- 1,2-Ethanediol, phenyl-
- Fenylglycol [Czech]
- 1-Fenyl-1,2-ethandiol
- Phenyl glycol ether
- alpha,beta-Dihydroxyethylbenzene
- 1-Fenyl-1,2-ethandiol [Czech]
- .alpha.,.beta.-Dihydr
- (+)-1-phenyl-1,2-ethanediol
- 1,2-Ethanediol, phenyl- (6CI, 7CI)
- 1-Phenyl-1,2-ethanediol (ACI)
- (1,2-Dihydroxyethyl)benzene
- (RS)-1-Phenyl-1,2-ethanediol
- (±)-Phenyl glycol
- (±)-Phenyl-1,2-ethanediol
- (±)-Styrene glycol
- 1,2-Dihydroxy-2-phenylethane
- 1-Phenyl-1,2-glycol
- cis-1-Phenyl-1,2-ethanediol
- NSC 406601
- α,β-Dihydroxyethylbenzene
- β-Hydroxy-β-phenylethanol
- SY017542
- AKOS004903345
- UNII-2ZAC511UK8
- 93-56-1
- EINECS 202-258-1
- DTXSID8042422
- 2-phenyl-2-hydroxyethanol
- (S)-(+)-alpha,beta-Dihydroxyethylbenzene; (S)-(+)-Styrene glycol
- alpha-(hydroxymethyl)benzylalcohol
- STYRENE GLYCOL, (+/-)-
- FD10472
- DB-057411
- AI3-03789
- .alpha.,.beta.-Dihydroxyethylbenzene
- BRN 1306723
- CAS-93-56-1
- 1-phenyl-1
- NS00021395
- SY049723
- NSC406601
- EN300-111545
- 4-06-00-05939 (Beilstein Handbook Reference)
- Q26841299
- NCIOpen2_003573
- STYRENE GLYCOL [MI]
- NCGC00255814-01
- SCHEMBL24750
- MFCD00003546
- SB44462
- 1-Phenyl-1,2-ethanediol, 97%
- CHEBI:183269
- Tox21_302040
- 2ZAC511UK8
- (R)-(-)-alpha,beta-Dihydroxyethylbenzene; (R)-(-)-Stryrene glycol
- 1-phenyl-ethane-1,2-diol
- SB44621
- NSC-406601
- SY017543
- DTXCID6022422
- HY-W015788
- AS-11660
- alpha-(hydroxymethyl)benzyl alcohol
- CHEMBL3188703
- CS-W016504
- P0686
- ( inverted exclamation markA)-1-Phenyl-1 pound not2-ethanediol
- DB-011656
-
- MDL: MFCD00003546
- Inchi: 1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2
- InChI-Schlüssel: PWMWNFMRSKOCEY-UHFFFAOYSA-N
- Lächelt: OCC(C1C=CC=CC=1)O
- BRN: 1306723
Berechnete Eigenschaften
- Genaue Masse: 138.068
- Monoisotopenmasse: 138.068
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 2
- Komplexität: 87.3
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 0.4
- Topologische Polaroberfläche: 40.5
Experimentelle Eigenschaften
- Farbe/Form: Weiße Nadel wie Kristalle.
- Dichte: 1.0742 (rough estimate)
- Schmelzpunkt: 65.0 to 68.0 deg-C
- Siedepunkt: 82°C/1mmHg(lit.)
- Flammpunkt: 160°C
- Brechungsindex: 1.5340 (estimate)
- Wasserteilungskoeffizient: almost transparency
- PSA: 40.46000
- LogP: 0.71230
- Merck: 8861
- FEMA: 3469
- Löslichkeit: Löslich im Wasser, Alkohol, Ether und Benzol, leicht löslich im Erdölether, aber löslich im heißen Erdölether.
rac Styrene Glycol Sicherheitsinformationen
-
Symbol:

- Prompt:Warnung
- Gefahrenhinweis: H302
- Warnhinweis: P264-P270-P301+P312+P330-P501
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Sicherheitshinweise: S24/25
- RTECS:KI2500000
- TSCA:Yes
- Lagerzustand:Store below +30°C.
rac Styrene Glycol Zolldaten
- HS-CODE:29062900
rac Styrene Glycol Preismehr >>
| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM255874-500g |
1-Phenylethane-1,2-diol |
93-56-1 | 95% | 500g |
$421 | 2022-06-09 | |
| abcr | AB140664-25 g |
Phenylethylene glycol, 97%; . |
93-56-1 | 97% | 25 g |
€102.30 | 2023-07-20 | |
| Enamine | EN300-111545-0.1g |
1-phenylethane-1,2-diol |
93-56-1 | 95% | 0.1g |
$364.0 | 2023-10-27 | |
| Enamine | EN300-111545-1.0g |
1-phenylethane-1,2-diol |
93-56-1 | 1g |
$28.0 | 2023-06-09 | ||
| Enamine | EN300-111545-2.5g |
1-phenylethane-1,2-diol |
93-56-1 | 95% | 2.5g |
$810.0 | 2023-10-27 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-GF809-1g |
rac Styrene Glycol |
93-56-1 | 98% | 1g |
¥41.0 | 2022-06-10 | |
| abcr | AB140664-5 g |
Phenylethylene glycol, 97%; . |
93-56-1 | 97% | 5 g |
€65.10 | 2023-07-20 | |
| eNovation Chemicals LLC | D751385-500g |
1,2-Ethanediol, 1-phenyl- |
93-56-1 | 97% | 500g |
$385 | 2024-06-06 | |
| TRC | S687810-1g |
rac Styrene Glycol |
93-56-1 | 1g |
$ 64.00 | 2023-09-06 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018708-5g |
rac Styrene Glycol |
93-56-1 | 98% | 5g |
¥40 | 2024-05-20 |
rac Styrene Glycol Herstellungsverfahren
Herstellungsverfahren 1
Herstellungsverfahren 2
1.2 Reagents: Sodium bicarbonate Solvents: Water
- Hydrophobic, low-loading and alkylated polystyrene-supported sulfonic acid for several organic reactions in water: remarkable effects of both the polymer structures and loading levels of sulfonic acids, Organic & Biomolecular Chemistry, 2003, 1(14), 2416-2418
Herstellungsverfahren 3
- Asymmetric dihydroxylation using heterogenized cinchona alkaloid ligands on mesoporous silica, Tetrahedron: Asymmetry, 2001, 12(11), 1537-1541
Herstellungsverfahren 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
- One-pot synthesis of enantiomerically pure 1,2-diols: asymmetric reduction of aromatic α-oxo aldehydes catalyzed by Candida parapsilosis ATCC 7330, Tetrahedron: Asymmetry, 2011, 22(24), 2156-2160
Herstellungsverfahren 5
1.2 Reagents: Acetone
- Enantiopure Chiral (2,4,6-Triisopropylbenzoyl)oxy-[D1]methyllithium: Configurational Stability, Reactions, and Mechanistic Studies, Journal of Organic Chemistry, 2009, 74(6), 2380-2388
Herstellungsverfahren 6
- Synthesis method of phenyl glycol from styrene oxide and 2-chloroethylamine hydrochloride, China, , ,
Herstellungsverfahren 7
- Heterometallic Metal-Organic Frameworks That Catalyze Two Different Reactions Sequentially, Inorganic Chemistry, 2016, 55(12), 5729-5731
Herstellungsverfahren 8
- Asymmetric hydrogenation of α-hydroxy ketones: a reaction sensitive toward electronic effect of substrates, Chinese Journal of Chemistry, 2008, 26(9), 1656-1658
Herstellungsverfahren 9
- Method for producing alcohol by catalytic hydrogenation of lactone or carboxylic acid ester in liquid phase, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
- Preparation of ruthenium-diamine complexes as asymmetric reduction catalysts, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
- Erbium(III) triflate is a highly efficient catalyst for the synthesis of β-alkoxy alcohols, 1,2-diols and β-hydroxy sulfides by ring opening of epoxides, Synthesis, 2009, (20), 3433-3438
Herstellungsverfahren 12
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
- Reduction of aromatic and aliphatic keto esters using sodium borohydride/MeOH at room temperature: a thorough investigation, Tetrahedron, 2010, 66(23), 3995-4001
Herstellungsverfahren 13
- Sulfonate hydrogenation catalyst and method of producing alcohol compound using the same, United States, , ,
Herstellungsverfahren 14
- Hydrogenation of CO2-Derived Carbonates and Polycarbonates to Methanol and Diols by Metal-Ligand Cooperative Manganese Catalysis, Angewandte Chemie, 2018, 57(41), 13439-13443
Herstellungsverfahren 15
1.2 Reagents: Thiourea ; 18 h, rt
- Organocatalytic Synthesis of Thiiranes from Alkenes, European Journal of Organic Chemistry, 2022, 2022(34),
Herstellungsverfahren 16
- An Environmentally Benign Catalytic Method for Efficient and Selective Nucleophilic Ring Opening of Oxiranes by Zirconium Tetrakis(dodecyl Sulfate), Helvetica Chimica Acta, 2010, 93(3), 405-413
Herstellungsverfahren 17
- Novel formal synthesis of stereospecifically C-6 deuterated D-glucose employing configurationally stable alkoxymethyllithiums, Tetrahedron, 2010, 66(3), 591-598
Herstellungsverfahren 18
- Fluorous osmium tetraoxide (FOsO4). A recoverable and reusable catalyst for dihydroxylation of olefins, Tetrahedron Letters, 2004, 45(9), 1965-1968
Herstellungsverfahren 19
- Thermal Safety and Structure-Related Reactivity Investigation of Five-Membered Cyclic Sulfamidates, Organic Process Research & Development, 2022, 26(9), 2614-2623
Herstellungsverfahren 20
- Epoxide Ring-Opening Reactions with Mesoporous Silica-Supported Fe(III) Catalysts, ACS Catalysis, 2011, 1(5), 502-510
rac Styrene Glycol Raw materials
- Ethanone,2-hydroxy-1-(2-methoxyphenyl)-
- Methyl (S)-(+)-mandelate
- Benzenemethanol, α-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-
- 2-Hydroxyacetophenone
- 2-Oxo-2-phenylacetaldehyde
- Ethyl benzoylformate
- 4-phenyl-1,3-dioxolan-2-one
- Benzoic acid, 2,4,6-tris(1-methylethyl)-, 2-[(methylthio)thioxomethoxy]-2-phenylethyl ester
rac Styrene Glycol Preparation Products
rac Styrene Glycol Lieferanten
rac Styrene Glycol Verwandte Literatur
-
Randy Tran,Stefan M. Kilyanek Dalton Trans. 2019 48 16304
-
Thakkellapati Sivakumari,Anju Chadha RSC Adv. 2014 4 60526
-
Timothy C. Siu,Israel Silva,Maiko J. Lunn,Alex John New J. Chem. 2020 44 9933
-
Nelly Ntumba Tshibalonza,Jean-Christophe M. Monbaliu Green Chem. 2020 22 4801
-
Friederike C. Jentoft Catal. Sci. Technol. 2022 12 6308
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen Benzonide Benzol und substituierte Derivate Benzol und substituierte Derivate
- Lösungsmittel und organische Chemikalien Organische Verbindungen Benzonide Benzol und substituierte Derivate
- Lösungsmittel und organische Chemikalien Organische Verbindungen Alkohol/Äther
Weitere Informationen zu rac Styrene Glycol
Rac Styrene Glycol - Eine zentral wichtige Verbindung in der organischen Chemie
Rac Styrene Glycol, mit der CAS-Nr. 93-56-1, ist ein bedeutender Stoff in der Welt der organischen Chemie und wird in zahlreichen Anwendungen eingesetzt. Dieser Artikel soll eine umfassende Einführung in die Eigenschaften, Synthese, Anwendungen und aktuelle Trends rund um Rac Styrene Glycol liefern.
Was ist Rac Styrene Glycol?
Rac Styrene Glycol ist ein zyklischer Diol, das heißt ein Alkohol mit zwei hydroxylgruppen (-OH), die an benachbarten Atomen binden. Die chemische Struktur von Rac Styrene Glycol besteht aus einem cyclohexanering, der zwei hydroxylgruppen trägt, wobei die Gruppen auf benachbarten Atomen binden (1,2-Diol). Diese Struktur gibt dem Stoff seine Namen: "Styren" bezieht sich auf den benzenebestimmten Teil der Molekülstruktur, während "Glycol" auf die zwei hydroxylgruppen hinweist.
Chemische Eigenschaften von Rac Styrene Glycol
Die chemischen Eigenschaften von Rac Styrene Glycol sind entscheidend für seine Anwendungen in verschiedenen Branchen. Einige der wichtigsten Eigenschaften sind:
- Hohe hydroxylgruppen-kontent: Dies macht Rac Styrene Glycol zu einem wichtigen Baustein in der Synthese von Polyester und anderen polymeren Materialien.
- Bioabbaubarkeit: Im Vergleich zu anderen synthetischen Materialien ist Rac Styrene Glycol biologisch abbaubar, was es zu einem umweltfreundlichen Material macht.
- Hochreaktivität: Die hydroxylgruppen machen den Stoff hochreaktiv, was ihn zu einem beliebten Reagenz in organischen Reaktionen.
Anwendungen von Rac Styrene Glycol
Die Anwendungen von Rac Styrene Glycol sind vielfältig und beziehen sich auf verschiedene Branchen:
- Chemische Industrie: Rac Styrene Glycol wird als Baustein für die Herstellung von Polyester verwendet, die wiederum in Textilien, Plastik und anderen Produkten eingesetzt werden.
- Biochemie: In der Biochemie dient Rac Styrene Glycol als Vorläufer für die Herstellung von Pharmazeutika und anderen bioaktiven Stoffen.
- Materialwissenschaft: Die Eigenschaften von Rac Styrene Glycol machen es zu einem wichtigen Material in der Entwicklung neuer polymerer Materialien.
Synthese von Rac Styrene Glycol
Die Synthese von Rac Styrene Glycol erfolgt durch verschiedene Methoden, wobei die Wahl der Methode je nach Anwendungsfall variiert:
- Katalytische Hydrierung: Diese Methode bezieht sich auf die Behandlung eines geeigneten Vorläufers mit einer Katalysator zur Herstellung von Rac Styrene Glycol.
- Oxidation: Durch Oxidation bestimmter Alkene kann man direkte oder indirekte Wege zur Herstellung von Rac Styrene Glycol finden.
- Bio-basierte Synthese: In neueren Ansätzen wird versucht, biologische Prozesse wie Fermentation zu nutzen, um Rac Styrene Glycol herzustellen.
Aktuelle Trends und Zukunftsprospekte für Rac Styrene Glycol
In den letzten Jahren hat es eine zunehmende Bedeutung gegeben, umweltfreundliche und nachhaltige Materialien zu entwickeln. In diesem Zusammenhang nimmt Rac Styrene Glycol, insbesondere durch seine bioabbaubare Natur, eine zentrale Rolle ein. Zukünftig wird er wahrscheinlich eine wichtige Rolle bei der Entwicklung neuer polymerer Materialien spielen, die sowohl leistungsfähig als auch umweltfreundlich sind.
93-56-1 (rac Styrene Glycol) Verwandte Produkte
- 1445-91-6((1S)-1-phenylethan-1-ol)
- 219586-41-1((±)-1-Phenylethanol-d10)
- 3101-96-0((±)-1-Phenylethan-1-d1-ol)
- 1517-69-7((R)-1-Phenethyl Alcohol)
- 536-50-5(1-(4-methylphenyl)ethan-1-ol)
- 90162-45-1((±)-1-Phenyl-d5-ethanol)
- 13323-81-4(1-Phenylethanol)
- 285138-87-6(Benzenemethanol-13C, a-(methyl-13C)- (9CI))
- 7287-81-2(1-(3-Methylphenyl)ethanol)
- 735303-14-7(2-cyano-2-[1-(2-methylpropyl)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-N-(2-phenoxyphenyl)acetamide)



